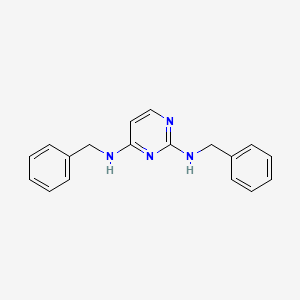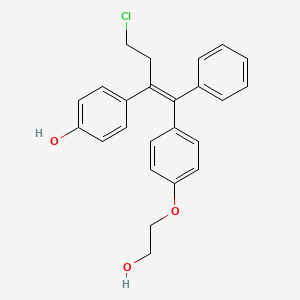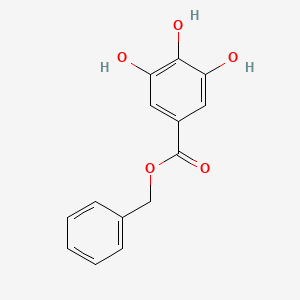
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a chemical compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of '(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate' can be achieved through a multi-step process involving protection, deprotection, and coupling reactions.", "Starting Materials": [ "Indole", "D-Mannitol", "Benzyl chloride", "Benzaldehyde", "Phenylmagnesium bromide", "Acetic anhydride", "Trifluoroacetic acid", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Acetone", "Sodium sulfate" ], "Reaction": [ "Protection of D-Mannitol with benzyl chloride to give benzyl-protected D-Mannitol", "Deprotection of benzyl-protected D-Mannitol with trifluoroacetic acid to give D-Mannitol", "Protection of indole with benzaldehyde to give 2-benzylideneindole", "Coupling of D-Mannitol and 2-benzylideneindole with methanesulfonic acid as a catalyst to give the protected compound", "Deprotection of the protected compound with sodium bicarbonate to give the final product", "Acetylation of the final product with acetic anhydride and triethylamine to give the acetate ester", "Purification of the acetate ester using a combination of solvents such as methanol, diethyl ether, chloroform, and acetone followed by drying with sodium sulfate" ] } | |
CAS RN |
358620-68-5 |
Molecular Formula |
C₃₇H₃₇NO₆ |
Molecular Weight |
591.69 |
synonyms |
2-(6-O-Acetyl-2,3,4-Tri-O-Benzyl-α-mannopyransoyl)-Indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)